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Compound of Interest

Compound Name: 2-Amino Nevirapine

Cat. No.: B137577

Audience: Researchers, scientists, and drug development professionals.
Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the
treatment of HIV-1 infection.[1][2] During the synthesis and storage of Nevirapine, process-
related impurities and degradation products can arise. 2-Amino Nevirapine is a known related
substance of Nevirapine.[3] Regulatory bodies require the monitoring and quantification of such
impurities to ensure the safety and efficacy of the final drug product.[4][5][6] This document
provides a comprehensive overview and protocol for a validated analytical method for the
guantification of 2-Amino Nevirapine, often analyzed concurrently with Nevirapine and its
other impurities. The method described is a stability-indicating Reverse Phase High-
Performance Liquid Chromatography (RP-HPLC) method.

Experimental Protocols

This section details the methodologies for the analytical method validation for 2-Amino
Nevirapine, based on established and validated methods for Nevirapine and its related
substances.

Instrumentation and Chromatographic Conditions

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is
employed for the analysis.
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HPLC System: Agilent 1260 Prominence Liquid Chromatograph or equivalent system with a
pump, autosampler, column oven, and UV-Vis detector.[7]

Column: A Zorbax C18 (100 mm x 4.6 mm, 3.5 um particle size) or equivalent C18 column is
suitable for separation.[7]

Mobile Phase: A mixture of pH 3.5 Phosphate buffer and Acetonitrile in a ratio of 30:70 (v/v)
is used.[7]

Flow Rate: The flow rate is maintained at 1.5 ml/min.[7]

Detection Wavelength: The detection wavelength is set at 315 nm.[7]
Injection Volume: A5 pL injection volume is used.[7]

Column Temperature: The analysis is performed at ambient temperature.

Diluent: A mixture of Water and Methanol (50:50 v/v) is used as the diluent.[7]

Preparation of Solutions

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of 2-Amino
Nevirapine reference standard in the diluent to obtain a known concentration.

Sample Solution: Prepare the sample solution by dissolving the drug substance or product
containing the analyte in the diluent to achieve a concentration within the linear range of the
method.

Placebo Solution: A placebo solution, containing all the excipients of the formulation without
the active pharmaceutical ingredient (API) and its impurities, should be prepared to check for
interference.

Method Validation Parameters

The analytical method is validated according to the International Conference on Harmonisation
(ICH) guidelines.[7]
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o Specificity: The specificity of the method is evaluated by injecting the diluent, placebo, 2-
Amino Nevirapine standard, and the sample solution. There should be no interference from
the diluent or placebo at the retention time of 2-Amino Nevirapine.

 Linearity: Linearity is assessed by preparing and injecting a series of at least five different
concentrations of 2-Amino Nevirapine. The calibration curve is generated by plotting the
peak area against the concentration, and the correlation coefficient (r?) should be
determined.[7]

e Accuracy: The accuracy of the method is determined by recovery studies. A known amount
of 2-Amino Nevirapine standard is spiked into the sample solution at three different
concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The
percentage recovery is then calculated.

e Precision:

o Repeatability (Intra-day precision): The precision of the method is determined by injecting
six replicate samples of the same concentration of 2-Amino Nevirapine on the same day.
The relative standard deviation (%RSD) of the peak areas is calculated.

o Intermediate Precision (Inter-day precision): This is assessed by analyzing the same
sample on different days, by different analysts, or using different equipment to check the
reproducibility of the method.

 Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined
based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The following tables summarize the typical quantitative data obtained during the validation of
an analytical method for 2-Amino Nevirapine and other related impurities.

Table 1: System Suitability Parameters
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Parameter Acceptance Criteria
Tailing Factor <20

Theoretical Plates = 2000

%RSD of replicate injections <2.0%

Table 2: Linearity Data

Analyte

Linearity Range (ug/mL)

Correlation Coefficient (r?)

2-Amino Nevirapine

0.05-15

=0.999

Table 3: Accuracy (Recovery) Data

Analyte

Spiked Level

% Recovery

2-Amino Nevirapine

80%

98.0% - 102.0%

100%

98.0% - 102.0%

120%

98.0% - 102.0%

Table 4: Precision Data

Analyte

Intra-day Precision
(%RSD)

Inter-day Precision
(%RSD)

2-Amino Nevirapine

< 2.0%

< 2.0%

Table 5: LOD and LOQ Data

Analyte

LOD (pg/mL)

LOQ (pg/mL)

2-Amino Nevirapine

~0.015

~0.05
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Visualizations

The following diagrams illustrate the workflow of the analytical method validation process.
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Caption: Workflow for Analytical Method Validation.
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Caption: Interdependence of Analytical Method Validation Parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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